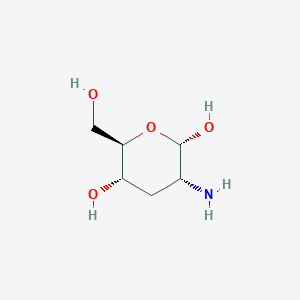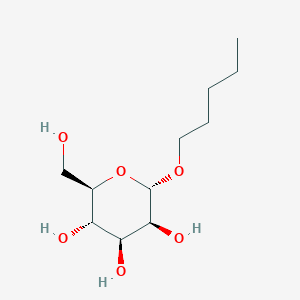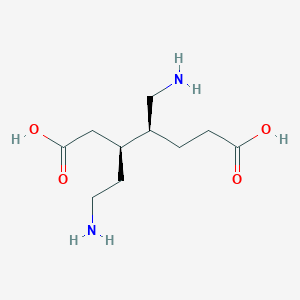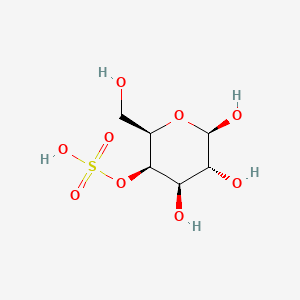
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is a sulfated sugar derivative, specifically a sulfated form of galactose. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of the hydrogen sulfate group imparts unique chemical properties to the galactopyranose molecule, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE typically involves the sulfation of beta-D-galactopyranose. This can be achieved through the reaction of beta-D-galactopyranose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the selective sulfation at the 4-position of the galactopyranose ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the sulfation process. Purification of the product typically involves crystallization or chromatographic techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranose and sulfuric acid.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the sulfate group itself is typically resistant to oxidation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the specific reaction.
Major Products
Hydrolysis: Beta-D-galactopyranose and sulfuric acid.
Substitution: Various substituted galactopyranose derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE has several applications in scientific research:
Biochemistry: Used as a model compound to study sulfation processes and their effects on carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industrial Processes: Utilized in the synthesis of sulfated polysaccharides and other complex carbohydrates for various applications, including food additives and pharmaceuticals.
作用机制
The mechanism of action of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE involves its interaction with biological molecules through its sulfate group. The sulfate group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, potentially altering their function and activity. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
4-(HYDROGEN SULFATE)-alpha-D-GALACTOPYRANOSE: Similar structure but with the alpha anomer of galactopyranose.
6-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE: Sulfation at the 6-position instead of the 4-position.
4-(HYDROGEN SULFATE)-beta-D-GLUCOPYRANOSE: Similar sulfation but with glucose instead of galactose.
Uniqueness
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is unique due to its specific sulfation pattern, which can result in distinct chemical and biological properties compared to other sulfated sugars
属性
CAS 编号 |
30591-62-9 |
|---|---|
分子式 |
C6H12O9S |
分子量 |
260.22 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-2-5(15-16(11,12)13)3(8)4(9)6(10)14-2/h2-10H,1H2,(H,11,12,13)/t2-,3-,4-,5+,6-/m1/s1 |
InChI 键 |
LOTQRUGOUKUSEY-DGPNFKTASA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)OS(=O)(=O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)OS(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
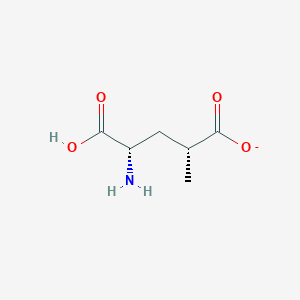
![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)
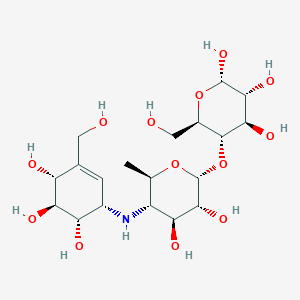
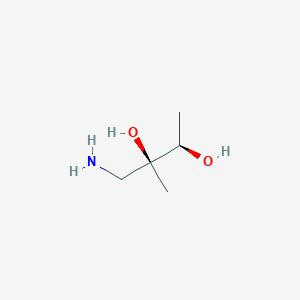
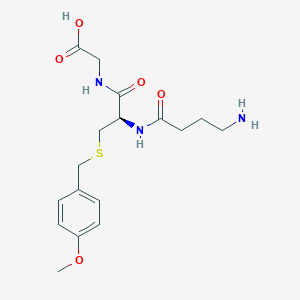
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
